Product packaging for 6-Hydroxy-1-phenazinecarboxylic acid(Cat. No.:)

6-Hydroxy-1-phenazinecarboxylic acid

Cat. No.: B12982793
M. Wt: 240.21 g/mol
InChI Key: QXWUQPXBVUWEOH-UHFFFAOYSA-N
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Description

6-Hydroxy-1-phenazinecarboxylic acid is a phenazine-based compound of significant interest in natural product and microbiological research. The molecular formula for this and related hydroxy phenazine carboxylic acids is C13H8N2O3 . Phenazine derivatives are a class of microbial metabolites, often isolated from bacteria such as various Pseudomonas and Brevibacterium species associated with marine environments . These compounds are the subject of extensive study due to their diverse and potent biological activities. While specific studies on this compound are limited in the public domain, closely related analogs are well-known for their antibacterial properties. For instance, other phenazine compounds have demonstrated activity against Gram-positive bacteria such as Enterococcus hirae and Micrococcus luteus . The primary mechanism of action for phenazine antibiotics often involves their redox-active nature, which allows them to generate reactive oxygen species and cause oxidative stress in target cells, thereby inhibiting growth . The core value of this compound lies in its utility as a standard or building block in pharmacological and biochemical research. It is a promising scaffold for investigating new antibacterial agents and for studying microbial interactions and redox processes in biological systems. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8N2O3 B12982793 6-Hydroxy-1-phenazinecarboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8N2O3

Molecular Weight

240.21 g/mol

IUPAC Name

6-hydroxyphenazine-1-carboxylic acid

InChI

InChI=1S/C13H8N2O3/c16-10-6-2-5-9-12(10)15-8-4-1-3-7(13(17)18)11(8)14-9/h1-6,16H,(H,17,18)

InChI Key

QXWUQPXBVUWEOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C3C(=N2)C=CC=C3O)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 6 Hydroxy 1 Phenazinecarboxylic Acid and Analogues

Chemical Synthesis Strategies for 6-Hydroxy-1-phenazinecarboxylic Acid

The chemical synthesis of this compound and its derivatives relies on a toolkit of reactions designed to construct the core phenazine (B1670421) scaffold and introduce specific functional groups. These strategies range from traditional condensation reactions to more contemporary cross-coupling methodologies.

Classical Cyclization and Oxidative Aromatization Techniques for Phenazine Scaffolds

Historically, the construction of the phenazine core has been achieved through classical methods that involve the condensation of benzenoid precursors followed by an oxidative cyclization. One of the most established methods is the Wohl-Aue reaction , which typically involves the reaction of an aniline (B41778) with a nitrobenzene (B124822) in the presence of a base at elevated temperatures. researchgate.netresearchgate.net This method, while effective for synthesizing a range of phenazine derivatives, can sometimes be limited by harsh reaction conditions and the formation of isomeric mixtures, especially with substituted precursors. researchgate.net

Another classical approach is the Ullmann condensation , which involves the copper-catalyzed reaction of aryl halides with aryl amines. wikipedia.orgorganic-chemistry.orgmdpi.com This reaction has been a cornerstone in the synthesis of N-aryl compounds and can be adapted for the construction of the dihydrophenazine intermediate, which is then oxidized to the aromatic phenazine. Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations have been developed that utilize catalytic amounts of copper and various ligands to facilitate the reaction under milder conditions. nih.gov Reductive cyclization of o-nitrodiphenylamines is another classical route to the phenazine skeleton.

These foundational methods have been instrumental in accessing a variety of substituted phenazines, laying the groundwork for the synthesis of more complex derivatives like this compound.

Modern Synthetic Methodologies for Phenazinecarboxylic Acid Derivatives

Contemporary organic synthesis has introduced more sophisticated and efficient methods for the construction of phenazinecarboxylic acid derivatives. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool in this regard. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, has been successfully applied to the synthesis of functionalized phenazines. nih.govclockss.org This methodology allows for the formation of the crucial C-N bonds of the phenazine core under relatively mild conditions and with high functional group tolerance. A notable strategy involves a double Buchwald-Hartwig cyclization of substituted bromoanilines to generate the phenazine ring system. nih.gov

Furthermore, palladium-catalyzed intramolecular Fujiwara-hydroarylation has been utilized to synthesize benzo[a]phenazine (B1654389) derivatives from substituted 2-aryl-3-(aryl/alkylethynyl) quinoxalines. nih.gov This atom-economical approach proceeds via the in situ generation of a cationic palladium(II) species, which facilitates the functionalization of aromatic C-H bonds. nih.gov Palladium-catalyzed C-H functionalization of phenols has also been developed for the synthesis of complex heterocyclic structures, a strategy that could be adapted for the synthesis of hydroxylated phenazines. researchgate.netnih.gov

These modern techniques offer significant advantages over classical methods, including milder reaction conditions, greater substrate scope, and improved regioselectivity, making them highly valuable for the synthesis of complex phenazine derivatives.

Direct and Indirect Chemical Synthesis Pathways to 6-Hydroxyphenazine-1-carboxylic Acid

The direct synthesis of this compound has been described in the literature. rsc.org One approach involves the synthesis of the corresponding methyl 6-methoxyphenazine-1-carboxylate, which can then be demethylated to yield the desired hydroxylated product. rsc.org

An indirect, yet common, strategy for synthesizing phenazine-1-carboxylic acid (PCA), the precursor to the hydroxylated analog, involves the reaction of aniline with 2-bromo-3-nitrobenzoic acid. mdpi.comnih.govnih.gov The resulting 2-amino-2'-nitrodiphenylamine-2-carboxylic acid intermediate can then undergo reductive cyclization to form the phenazine ring. A variation of this involves a Jourdan-Ullmann/sodium borohydride (B1222165) ring-closure pathway. rroij.com Subsequent hydroxylation of the PCA scaffold, either chemically or enzymatically, can then yield this compound.

The Smiles rearrangement has also been employed as a key step in the synthesis of substituted phenothiazines, a related class of heterocycles, and similar intramolecular nucleophilic aromatic substitution strategies could potentially be adapted for the synthesis of hydroxylated phenazines. researchgate.net

Synthetic Approaches to Structurally Related Hydroxylated and Substituted Phenazinecarboxylic Acids

The synthesis of a variety of structurally related hydroxylated and substituted phenazinecarboxylic acids has been achieved through diverse synthetic routes. For instance, the synthesis of 2-hydroxyphenazine-1-carboxylic acid has been reported through comparison with synthetic material, indicating the existence of established synthetic protocols. rsc.org

The modification of the carboxyl group of phenazine-1-carboxylic acid has led to a range of derivatives, including amides and esters, with some exhibiting enhanced biological activities. nih.gov Palladium-catalyzed methodologies, such as the double Buchwald-Hartwig cyclization, have proven effective for the synthesis of a wide array of substituted phenazines from various bromoanilines, demonstrating the versatility of this approach for accessing phenazines with different substitution patterns. nih.gov

The Wohl-Aue reaction has been utilized in a modular synthesis to create a library of halogenated phenazines, showcasing its utility in generating diverse analogs. researchgate.net This highlights the adaptability of classical methods for the synthesis of specifically substituted phenazine derivatives.

Biocatalytic and Chemoenzymatic Paradigms in Phenazine Production

In addition to purely chemical methods, biocatalytic and chemoenzymatic approaches have gained prominence for the production of phenazines, offering advantages in terms of selectivity and environmental sustainability.

The biosynthesis of many phenazine derivatives, including hydroxylated ones, often starts from phenazine-1-carboxylic acid (PCA). frontiersin.org In several microorganisms, the hydroxylation of PCA is an enzymatically controlled process. For example, the enzyme PhzO, a monooxygenase, has been identified as being responsible for the conversion of PCA to 2-hydroxy-phenazine-1-carboxylic acid. plos.org This enzymatic hydroxylation is a key step in the biosynthesis of certain hydroxylated phenazines in nature. plos.org The biosynthesis of pyocyanin, another well-known phenazine, also involves the decarboxylative hydroxylation of phenazine-1-carboxylic acid. rsc.org

Genetic engineering of microbial strains, such as Pseudomonas chlororaphis, has been employed to enhance the production of PCA. frontiersin.org By knocking out genes responsible for the conversion of PCA to other derivatives, such as the gene encoding for PhzO, the accumulation of PCA can be significantly increased. frontiersin.org

Chemoenzymatic synthesis combines the advantages of both chemical and biological catalysis. mdpi.com This approach can involve the chemical synthesis of a key intermediate, which is then subjected to an enzymatic transformation to introduce a specific functional group with high selectivity. For example, a chemically synthesized phenazine precursor could be enzymatically hydroxylated to produce this compound. The use of enzymes in organic synthesis is a rapidly growing field, with biocatalysis being increasingly integrated into the synthesis of complex molecules like alkaloids and other natural products. nih.gov This paradigm offers a powerful strategy for the efficient and selective synthesis of valuable phenazine compounds.

Biosynthetic Pathways of 6 Hydroxy 1 Phenazinecarboxylic Acid

Microbial Biosynthetic Origins of Phenazine (B1670421) Compounds

Phenazines are a class of nitrogen-containing heterocyclic aromatic compounds produced by a wide array of bacteria. These secondary metabolites are noted for their distinctive colors and broad-spectrum antibiotic properties. Their production is not ubiquitous but is instead concentrated within specific microbial groups that have evolved the genetic machinery necessary for their synthesis.

Predominant Microbial Genera in Phenazine Biosynthesis

The ability to synthesize phenazines is predominantly found within a few key bacterial genera. The most prolific and well-studied producers belong to the genus Pseudomonas , particularly species within the fluorescent Pseudomonas group such as Pseudomonas chlororaphis and the opportunistic pathogen Pseudomonas aeruginosa. nih.govfrontiersin.orgcolumbia.edu Another significant genus known for producing a variety of phenazine structures is Streptomyces . acs.org While Pseudomonas species typically synthesize derivatives from the precursor phenazine-1-carboxylic acid (PCA), Streptomyces can utilize either PCA or phenazine-1,6-dicarboxylic acid. asm.org Other genera, including Burkholderia, Pectobacterium, and Brevibacterium, have also been identified as phenazine producers, highlighting the dispersal of these biosynthetic pathways in diverse environmental niches. asm.org Specifically, 6-hydroxyphenazine-1-carboxylic acid and its methyl ester have been identified as metabolites produced by Streptomyces luteoreticuli. rsc.org

Biochemical Precursors of the Phenazine Nucleus: Chorismate Pathway Dynamics

The assembly of the fundamental tricyclic phenazine core originates from primary metabolism, specifically the shikimate pathway . frontiersin.org This pathway is responsible for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants.

The critical branch point for phenazine synthesis is the compound chorismate (also known as chorismic acid). acs.org Chorismate serves as the last common precursor before the pathway diverges toward either primary aromatic metabolites or secondary metabolites like phenazines. acs.orgnih.gov The biosynthesis of the phenazine nucleus begins with the enzymatic conversion of chorismate by proteins encoded in the conserved phz gene cluster. nih.govnih.gov

The initial steps are catalyzed by a sequence of enzymes dedicated to phenazine synthesis:

PhzE , an enzyme related to anthranilate synthases, converts chorismate into 2-amino-2-desoxyisochorismic acid (ADIC). nih.gov

PhzD , a hydrolase, then cleaves ADIC to form trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). nih.gov

DHHA is a key, stable intermediate. From this point, the enzyme PhzF isomerizes DHHA into a reactive ketone intermediate. nih.gov Two molecules of this intermediate then condense and undergo a series of oxidation and decarboxylation reactions, catalyzed by enzymes including the flavin-dependent oxidase PhzG , to form the core structure of phenazine-1-carboxylic acid (PCA). acs.orgnih.govresearchgate.net This PCA molecule then serves as the substrate for further enzymatic modifications, including hydroxylation.

Enzymatic Catalysis in the Biosynthesis of Hydroxylated Phenazines

The structural diversity of naturally occurring phenazines arises from modifications to the core phenazine nucleus. Hydroxylation, the addition of a hydroxyl (-OH) group to the aromatic ring, is a common modification catalyzed by specific enzymes, significantly altering the compound's chemical properties and biological activity. researchgate.net

Oxygenase and Hydrolase Involvement in Phenazine Modification

The introduction of hydroxyl groups onto the phenazine ring is primarily accomplished by oxygenase enzymes, particularly monooxygenases. These enzymes utilize molecular oxygen to incorporate an oxygen atom into the substrate. For instance, the conversion of PCA to 2-hydroxy-phenazine-1-carboxylic acid is catalyzed by the monooxygenase PhzO . frontiersin.orgrepec.org Similarly, the flavin-dependent hydroxylase PhzS is responsible for the synthesis of 1-hydroxyphenazine (B607933) from PCA. While hydrolases like PhzD are critical in the early stages of forming the phenazine precursor DHHA, oxygenases are the key players in the subsequent hydroxylation of the completed phenazine ring. nih.gov

Characterization of Enzymatic Systems for 6-Hydroxylation in Phenazine Pathways (e.g., XpzG, XpzH)

The biosynthesis of the specific compound 6-Hydroxy-1-phenazinecarboxylic acid has been elucidated through the characterization of a distinct enzymatic system. While the phz operon is responsible for the core PCA structure, other gene clusters can encode modifying enzymes.

Recent research has identified two enzymes, XpzG and XpzH , as being directly responsible for the 6-hydroxylation of the phenazine ring. acs.org In vivo and in vitro experiments have confirmed the oxidative function of XpzG and XpzH in the biosynthetic pathway that leads to this compound. acs.org This demonstrates that specific hydroxylases exist to modify different positions on the phenazine nucleus, with XpzG and XpzH conferring the ability to hydroxylate at the C-6 position. This is distinct from the function of the similarly named PhzG , which is an FMN-dependent oxidase that catalyzes the final aromatization step in the synthesis of the core PCA molecule itself, not its subsequent hydroxylation. acs.orgnih.gov

Post-Translational Modification Mechanisms in Phenazine Biosynthesis

In the context of phenazine biosynthesis, the term "modification" primarily refers to the enzymatic alteration of the chemical structure of the phenazine molecule (e.g., PCA) rather than post-translational modifications of the biosynthetic enzymes themselves. The regulation of the production of these enzymes, however, is subject to complex control, including post-transcriptional regulation .

A key regulatory network is the Gac/Rsm system . researchgate.netplos.org This system involves small non-coding RNAs that bind to translational repressor proteins, such as RsmA and RsmE. researchgate.netplos.org By binding to the 5'-untranslated region of the phz operon's mRNA, these repressor proteins can block ribosome binding and inhibit translation. researchgate.net The Gac system can alleviate this repression by producing small RNAs that sequester the Rsm proteins, thereby allowing the translation of phz mRNA and the synthesis of phenazine biosynthetic enzymes to proceed. plos.org This represents a critical control point, ensuring that phenazine production occurs under appropriate cellular and environmental conditions.

Molecular Genetics of this compound Biosynthetic Pathways

The biosynthesis of phenazine compounds, including this compound, is a complex process orchestrated by specific gene clusters. The genetic blueprint for phenazine production is primarily encoded within the phz operons, which are subject to intricate regulatory networks.

Genomic Organization and Function of phz-Operons in Phenazine Production

The capacity of various bacterial species, particularly fluorescent Pseudomonas spp., to synthesize phenazine-1-carboxylic acid (PCA), the precursor to most phenazine derivatives, is conferred by a conserved seven-gene operon, phzABCDEFG. nih.gov The products of these genes are responsible for converting chorismic acid, a key intermediate from the shikimate pathway, into PCA. nih.govfrontiersin.org While the gene order and the amino acid sequences of their products are highly conserved across different phenazine-producing strains, the genomic context and regulatory elements can vary. nih.gov

In many Pseudomonas species, such as Pseudomonas fluorescens 2-79 and Pseudomonas chlororaphis Lzh-T5, a single core phz operon is present. nih.govfrontiersin.org However, some species, like the opportunistic pathogen Pseudomonas aeruginosa, possess two nearly identical and functionally redundant operons, designated phz1 (phzA1-G1) and phz2 (phzA2-G2). frontiersin.orgnih.govnih.gov These duplicate operons exhibit differential expression based on environmental cues, suggesting a sophisticated adaptation strategy that allows the bacterium to thrive in diverse niches. nih.govnih.gov For instance, in P. aeruginosa, the phz1 operon is often flanked by genes like phzM and phzS, which encode enzymes for further modification of PCA into compounds like pyocyanin. frontiersin.orgnih.gov The phz2 operon, on the other hand, is located in a different genomic region. frontiersin.org The regulation of these operons is complex, involving quorum-sensing systems and global regulators like RpoS, which can differentially control the expression of phz1 and phz2. nih.govnih.gov

The core functions of the proteins encoded by the phz operon have been largely elucidated. PhzC, PhzD, and PhzE show similarities to enzymes of the shikimic acid pathway. nih.gov PhzE converts chorismate to 2-amino-2-deoxyisochorismic acid (ADIC), which is then transformed by the isochorismatase PhzD into trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). nih.gov PhzF, PhzA, and PhzB are essential for the subsequent dimerization and cyclization reactions that form the basic phenazine tricycle. nih.govnih.gov PhzG, which resembles pyridoxamine-5'-phosphate oxidases, is thought to catalyze the final oxidation/aromatization step to yield PCA. nih.govresearchgate.netnih.gov

Table 1: Core Genes of the phz Operon and Their Functions in PCA Biosynthesis

Gene Encoded Protein Proposed Function Reference
phzC DAHP synthase Similar to enzymes in the shikimic acid pathway; involved in precursor synthesis. nih.gov
phzD Isochorismatase Converts ADIC to DHHA. nih.gov
phzE Aminodeoxyisochorismate (ADIC) synthase Converts chorismic acid to ADIC. nih.govresearchgate.net
phzF Isomerase/Dimerase Catalyzes the initial rearrangement of DHHA. nih.govresearchgate.net
phzA/phzB Homologous proteins Believed to catalyze ring formation/stabilize the enzyme complex. nih.govresearchgate.net
phzG Pyridoxamine-5'-phosphate oxidase-like enzyme Catalyzes the final oxidation/aromatization to form PCA. nih.govnih.gov

Elucidation of Gene Clusters Governing Specific Hydroxylation Events

The structural diversity of phenazine compounds arises from the modification of the PCA core. Hydroxylation, a key modification, is catalyzed by specific enzymes, often monooxygenases or dioxygenases, which are typically encoded by genes located near the core phz operon. researchgate.net

For example, the formation of 2-hydroxyphenazine-1-carboxylic acid (2-OH-PCA) is a well-studied hydroxylation event. In Pseudomonas chlororaphis, the gene phzO, often found downstream of the main phz cluster, encodes a monooxygenase that hydroxylates PCA at the C2 position. frontiersin.orgnih.govfrontiersin.org The resulting 2-OH-PCA can then spontaneously decarboxylate to form 2-hydroxyphenazine (B1496473) (2-OH-PHZ). frontiersin.org

Another type of hydroxylation is seen in the degradation pathway of PCA by Rhodococcus sp. WH99. This bacterium utilizes an angular dioxygenase gene cluster, pzc, consisting of pzcA1A2 (dioxygenase), pzcD (ferredoxin), and pzcC (ferredoxin reductase), to hydroxylate PCA to 1,2-dihydroxyphenazine. researchgate.netnih.gov

Table 2: Examples of Gene Clusters for Phenazine Hydroxylation

Gene(s) Enzyme Type Substrate Product Organism Example Reference
phzO Monooxygenase Phenazine-1-carboxylic acid (PCA) 2-Hydroxyphenazine-1-carboxylic acid (2-OH-PCA) Pseudomonas chlororaphis frontiersin.orgnih.govfrontiersin.org
phzS Flavin-dependent hydroxylase Phenazine-1-carboxylic acid (PCA) 1-Hydroxyphenazine Pseudomonas aeruginosa frontiersin.orgnih.govresearchgate.net
pzcA1A2CD Angular dioxygenase system Phenazine-1-carboxylic acid (PCA) 1,2-Dihydroxyphenazine Rhodococcus sp. WH99 researchgate.netnih.gov

Advanced Metabolic Engineering Approaches for Optimized Phenazine Bioproduction

To improve the yield of specific phenazine derivatives like this compound, metabolic engineering strategies are employed. These approaches aim to enhance the supply of precursors and direct the metabolic flow towards the desired final product.

Enhancement of Central Metabolite Flux for Phenazine Precursor Supply

Phenazine biosynthesis originates from the shikimate pathway, which produces chorismic acid from the central metabolites phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). frontiersin.orgacs.org A primary strategy to boost phenazine production is to increase the intracellular availability of these precursors. This is often achieved by overexpressing key enzymes in the shikimate pathway. For example, studies have shown that overexpressing genes such as aroB (DHQ synthase), aroD (DHQ dehydratase), and aroE (shikimate dehydrogenase) can lead to increased phenazine yields. acs.org

Furthermore, redirecting carbon flux away from competing pathways can significantly enhance the precursor pool for phenazine synthesis. A common target for knockout is the pykF gene, which encodes pyruvate (B1213749) kinase I. Deleting pykF can increase the availability of PEP, thereby channeling more of this crucial precursor into the shikimate pathway and, consequently, to phenazine production. acs.org Enhancing the availability of E4P can also be achieved by overexpressing the gene for transketolase (tktA). acs.org

Strategic Modulation of Enzyme Expression and Activity for Directed Phenazine Synthesis

Beyond increasing precursor supply, directing the biosynthetic pathway towards a specific phenazine derivative is a key goal of metabolic engineering. This involves the precise control of the expression and activity of the phz genes and subsequent modifying enzymes.

For the directed synthesis of a specific hydroxylated phenazine, such as this compound, a more targeted approach is necessary. This would involve:

Introducing a specific hydroxylase: The gene encoding the enzyme responsible for C6 hydroxylation would be introduced and overexpressed in a host strain that efficiently produces PCA.

Blocking competing modifications: To prevent the formation of undesired byproducts, genes encoding other modifying enzymes could be knocked out. For example, to produce a hydroxylated PCA derivative, one might delete the gene phzH (which converts PCA to phenazine-1-carboxamide) or other hydroxylases that act on different positions of the phenazine ring. acs.orgnih.gov

Balancing pathway expression: The expression levels of the core phz genes and the specific modifying hydroxylase need to be carefully balanced to avoid the accumulation of toxic intermediates and to ensure efficient conversion to the final desired product. acs.org

Through these combined strategies of enhancing precursor flux and precisely controlling the enzymatic machinery, it is possible to develop microbial cell factories optimized for the high-level production of specific, valuable phenazine compounds. frontiersin.orgnih.govnih.gov

Table 3: Summary of Metabolic Engineering Strategies for Enhanced Phenazine Production

Strategy Target Gene(s) Modification Intended Effect Reference
Enhance Precursor Supply aroB, aroD, aroE Overexpression Increase shikimate pathway flux. acs.org
Enhance Precursor Supply pykF Knockout Increase phosphoenolpyruvate (PEP) availability. acs.org
Enhance Precursor Supply tktA Overexpression Increase erythrose-4-phosphate (E4P) availability. acs.org
Increase Total Phenazine Yield rsmE, lon Knockout Remove negative post-transcriptional regulation. frontiersin.org
Directed Synthesis of PCA phzO Knockout Prevent conversion of PCA to 2-OH-PCA. frontiersin.orgfrontiersin.org
Directed Synthesis of PCN phzO (native), phzH (heterologous) Replacement/Introduction Convert PCA to phenazine-1-carboxamide (B1678076) (PCN). acs.orgnih.gov
Directed Synthesis of PDC phzF' (isozyme) Introduction Direct biosynthesis towards phenazine-1,6-dicarboxylic acid (PDC). nih.gov

Mechanistic Insights into the Biological Actions of 6 Hydroxy 1 Phenazinecarboxylic Acid

Mechanistic Underpinnings of 6-Hydroxy-1-phenazinecarboxylic Acid Biological Actions

The core phenazine (B1670421) structure, modified with hydroxyl and carboxyl functional groups, is predicted to engage in a range of biochemical interactions that perturb cellular homeostasis, leading to its observed biological effects.

A hallmark of phenazine compounds is their redox activity, which allows them to participate in cellular electron transport processes. Phenazines like PCA can act as redox-cycling agents, a process that can lead to a state of oxidative stress within cells. nih.gov This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates through its antioxidant defense systems.

The mechanism often involves the phenazine molecule accepting an electron from a cellular reductase (e.g., NADPH-cytochrome P450 reductase) to form a radical anion. This radical can then transfer the electron to molecular oxygen to generate a superoxide (B77818) anion (O₂⁻), a primary ROS, while regenerating the parent phenazine to repeat the cycle. This continuous generation of superoxide can overwhelm antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), leading to an accumulation of ROS. nih.gov Studies on PCA have shown that it can increase the intracellular accumulation of ROS while concurrently reducing the activities of both CAT and SOD in pathogenic bacteria like Xanthomonas oryzae pv. oryzae. nih.gov The antitumor action of some phenazine compounds is also linked to the induction of reactive oxygen species. nih.gov

Furthermore, the biological oxidation of PCA is coupled to anaerobic respiration in some bacteria, demonstrating its capacity to function as an extracellular electron shuttle. plos.org This inherent redox capability suggests that this compound likely shares this ability to disrupt the cellular redox balance, inducing oxidative stress as a key component of its biological action.

The planar aromatic structure of the phenazine ring system is a critical feature that facilitates interaction with biological macromolecules, particularly DNA. Phenazine compounds are recognized as DNA-targeting agents. nih.gov Their planar structure allows them to intercalate between the base pairs of the DNA double helix, a binding mode similar to that of known intercalators like ethidium (B1194527) bromide. nih.gov This physical insertion into the DNA can disrupt its normal structure and function, interfering with crucial cellular processes such as DNA replication and transcription.

In addition to intercalation, phenazines can influence DNA-associated structures and processes. For instance, a close isomer, 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA), has been shown to promote the release of extracellular DNA (eDNA), which is a key structural component in bacterial biofilm matrices. nih.gov This indicates that hydroxylated phenazines can modulate the environment surrounding cells by influencing DNA availability.

Phenazines may also interact directly with proteins. The mechanism of action for some phenazine derivatives includes the inhibition of topoisomerases, enzymes that manage DNA topology and are vital for replication. nih.gov Furthermore, derivatives of PCA have been found to inhibit RNA synthesis through the formation of a stable complex with DNA-dependent RNA polymerase. researchgate.net While direct binding studies involving this compound are pending, the established reactivity of its structural analogs strongly suggests that its biological effects are mediated, at least in part, by direct interactions with DNA and key cellular proteins.

The biological activity of this compound is likely mediated by its interaction with and modulation of various enzymes. Based on studies of related compounds, several enzymatic targets can be proposed.

As mentioned, topoisomerases and DNA-dependent RNA polymerase are key enzymatic targets for phenazine derivatives. nih.govresearchgate.net Inhibition of these enzymes directly halts essential processes of DNA management and gene expression. Beyond these, phenazines can affect metabolic and defense enzymes. For example, PCA has been observed to reduce the activity of the antioxidant enzymes catalase and superoxide dismutase in certain bacteria, thereby enhancing oxidative stress. nih.gov

Conversely, phenazines can also be the substrates of enzymes. In Mycobacterium fortuitum, the enzyme PhdA, a phenazine-degrading decarboxylase, has been identified to catalyze the first step in the breakdown of PCA. nih.gov This demonstrates that organisms have evolved specific enzymatic pathways to metabolize these compounds. A study on PCA also revealed that it could repress carbohydrate metabolism and nutrient uptake in bacteria, suggesting a broader impact on metabolic enzyme profiles. nih.gov

Table 1: Potential Enzymatic Targets of Phenazine Compounds

Enzyme Target Proposed Mechanism of Action Reference
Topoisomerases Inhibition of enzyme activity, leading to disruption of DNA replication. nih.gov
DNA-dependent RNA Polymerase Formation of a stable complex with the enzyme, inhibiting RNA synthesis. researchgate.net
Catalase (CAT) Reduction of enzymatic activity, leading to higher ROS accumulation. nih.gov
Superoxide Dismutase (SOD) Reduction of enzymatic activity, contributing to oxidative stress. nih.gov

| Phenazine-degrading Decarboxylase (PhdA) | Acts as a substrate for enzymatic degradation. | nih.gov |

The presence of both a carboxylic acid and a hydroxyl group on the phenazine ring provides potential sites for the chelation of metal ions. This ability to bind metals can significantly perturb cellular metabolism, as many essential enzymes and proteins rely on metal cofactors for their function.

Derivatives of phenazine-1-carboxylic acid have been shown to readily form chelates with iron ions. nih.gov This sequestration of iron can disrupt its homeostasis within a cell, preventing its absorption and utilization. By making cells "iron hungry," these compounds can inhibit critical iron-dependent processes, including energy metabolism, DNA replication, and protein synthesis. nih.gov

Furthermore, the redox activity of phenazines is intertwined with metal chemistry. Reduced phenazines are capable of reductively dissolving mineral forms of iron, such as ferrihydrite, thereby mobilizing it. nih.gov This suggests that phenazines can play a role in iron acquisition for microorganisms. By binding and/or reducing essential metal ions like iron, this compound could profoundly disrupt the metabolic and enzymatic machinery of a target cell.

Elucidating Structure-Activity Relationships in Hydroxylated Phenazinecarboxylates

The specific biological activity of a phenazine derivative is not determined solely by its core structure but is finely tuned by the type and position of its functional group substituents.

The positions of the hydroxyl (-OH) and carboxyl (-COOH) groups on the phenazine skeleton are critical in defining the molecule's bioactivity. These groups influence the electronic properties, steric hindrance, solubility, and metal-chelating ability of the compound.

The redox potential, a key determinant of a phenazine's ability to participate in redox cycling, is highly sensitive to substitution. Electron-donating groups (EDGs), such as the hydroxyl group, tend to lower the redox potential, making the molecule a more potent reducing agent. acs.orgresearchgate.net In contrast, electron-withdrawing groups (EWGs) make the potential more positive. rsc.org Computational studies have quantified these effects, showing a clear correlation between the nature and position of a substituent and the resulting redox potential. rsc.orgresearchgate.net For example, the introduction of hydroxyl groups significantly lowers the redox potential compared to the parent phenazine molecule. researchgate.net

Table 2: Calculated Redox Potentials of Selected Phenazine Derivatives

Compound Functional Groups Calculated Redox Potential (E⁰ cal, V) Reference
Phenazine (PZ) None -0.426 acs.org
1-Hydroxyphenazine (B607933) (1-HPZ) 1-OH -0.600 acs.org
2-Hydroxyphenazine (B1496473) (2-HPZ) 2-OH -0.627 acs.org

| Phenazine-1-carboxylic acid (PZ-1-C) | 1-COOH | -0.560 | acs.org |

Note: Potentials are from computational studies and serve for comparative purposes.

The specific location of these groups also dictates biological outcomes. A study investigating osteoblast differentiation found that phenazine-1-carboxylic acid (PCA) and 2-hydroxy-PCA were active, while 1-hydroxy-phenazine was not, highlighting that the presence and position of both the carboxyl and hydroxyl groups are essential for this specific activity. nih.gov The carboxyl group at the C1 position is a common feature in many bioactive phenazines. The addition of a hydroxyl group at the C6 position in this compound, as opposed to the C2 position in its isomer, would create a distinct electronic distribution and three-dimensional shape. This unique structure would, in turn, dictate its specific binding affinities for DNA, proteins, and metal ions, leading to a unique biological and enzymatic inhibition profile.

Cellular and Molecular Responses to this compound Exposure

Extensive literature searches did not yield specific research findings on the transcriptomic and proteomic signatures, impact on cellular morphology and membrane integrity, or the modulation of mitochondrial bioenergetics and membrane potential directly related to This compound . The available scientific studies predominantly focus on other derivatives such as phenazine-1-carboxylic acid (PCA) and 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA).

Consequently, the following sections on the specific cellular and molecular responses to This compound cannot be populated with the requested detailed research findings and data tables at this time due to a lack of available scientific literature.

Transcriptomic and Proteomic Signatures of Cellular Exposure

There is currently no available research detailing the transcriptomic or proteomic changes in cells upon exposure to this compound.

Impact on Cellular Morphology and Membrane Integrity

Specific studies investigating the effects of this compound on cellular morphology and membrane integrity have not been identified in the current body of scientific literature.

Mitochondrial Bioenergetics and Membrane Potential Modulation

Information regarding the influence of this compound on mitochondrial bioenergetics and membrane potential is not present in the reviewed scientific research.

Derivatization and Analog Development Based on 6 Hydroxy 1 Phenazinecarboxylic Acid Scaffold

Synthetic Derivatization Strategies for the 6-Hydroxy-1-phenazinecarboxylic Acid Scaffold

Synthetic derivatization of the this compound core involves a range of chemical transformations targeting its reactive sites. The primary locations for modification are the carboxylic acid group at position 1 and the hydroxyl group at position 6, as well as the aromatic backbone of the phenazine (B1670421) ring system. These strategies are crucial for exploring the structure-activity relationships (SAR) of this class of compounds.

The carboxylic acid moiety is a prime target for derivatization through esterification and amidation. These reactions convert the polar carboxylic acid into less polar ester or amide groups, which can significantly alter the molecule's solubility, membrane permeability, and interaction with biological targets.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. One common approach is Fischer esterification, which involves reacting the phenazinecarboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For instance, phenazine-1-carboxylic acid (PCA) has been successfully esterified by refluxing in anhydrous ethanol (B145695) with concentrated sulfuric acid. nih.govnih.gov This method can be directly applied to the 6-hydroxy-PCA scaffold to produce a variety of alkyl or aryl esters. The synthesis of methyl 6-methoxyphenazine-1-carboxylate, a related derivative, has also been described. rsc.org

Amidation: The formation of amides from the carboxylic acid group is another key strategy. This can be accomplished by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, which is then reacted with a primary or secondary amine. rroij.com Alternatively, direct coupling of the carboxylic acid with an amine using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) is a widely used method. researchgate.net These techniques allow for the introduction of a diverse range of substituents, enabling fine-tuning of the molecule's properties. Studies on PCA have shown that modifying the carboxyl group to an amide can lead to compounds with significant fungicidal activity. nih.gov

Table 1: General Methods for Esterification and Amidation
TransformationGeneral MethodReagentsReference Example
EsterificationFischer EsterificationAlcohol (e.g., ethanol), Acid Catalyst (e.g., H₂SO₄)PCA esterification in anhydrous ethanol. nih.gov
AmidationAcyl Chloride IntermediateThionyl Chloride (SOCl₂), followed by an AmineGeneral method for converting carboxylic acids to amides. rroij.com
AmidationDirect CouplingAmine, Coupling Agent (e.g., DCC)Standard procedure for amide synthesis. researchgate.net

A more complex derivatization involves converting the carboxylic acid group into an acylhydrazone moiety (-CONH-N=CH-). Acylhydrazones are known for their stable and conjugated structure, coordination ability, and a wide range of biological activities, including anticancer properties. nih.gov

The synthesis of phenazine-1-carboxylic acylhydrazones is a multi-step process:

Esterification: The starting phenazinecarboxylic acid is first converted to its corresponding ester, typically a methyl or ethyl ester, as described previously. nih.govfao.orgnih.gov

Hydrazinolysis: The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form the key intermediate, phenazine-1-carbohydrazide (B15057655). nih.govnih.gov

Condensation: Finally, the phenazine-1-carbohydrazide is condensed with various aldehydes or ketones. This reaction typically occurs by refluxing the reactants in an alcohol solvent, leading to the formation of the target acylhydrazone derivatives. nih.govfao.org

This synthetic route has been used to produce a series of novel phenazine-1-carboxylic acylhydrazone compounds. nih.govnih.gov For example, the condensation of phenazine-1-carbohydrazide with different aldehyde-containing compounds yielded ten new hydrazone derivatives, some of which exhibited notable cytotoxic activity against HeLa and A549 cancer cell lines. nih.govfao.org One of the most active compounds identified was (E)-N′-(2-hydroxy-4-(2-(piperidine-1-yl) ethoxy) benzyl) phenazine-1-carbonyl hydrazide. nih.govfao.org

Modification of the aromatic core of the phenazine scaffold through halogenation and alkylation provides another avenue for developing new analogues. Introducing substituents onto the ring can influence the electronic properties and steric profile of the molecule, potentially enhancing its biological efficacy and target selectivity.

Halogenation: The introduction of halogen atoms (F, Cl, Br) at various positions on the phenazine ring can lead to compounds with potent biological activities. Synthetic methods have been developed to produce phenazine-1-carboxylic acids functionalized with fluoro-, chloro-, and bromo- groups at the 6-, 7-, 8-, or 9-positions. rroij.comrroij.com These halogenated phenazines have shown potent antibacterial and biofilm eradication activities against critical Gram-positive pathogens. mdpi.com

Alkylation: Alkylation strategies can introduce alkyl or substituted alkyl groups onto the phenazine nucleus. For example, 9-substituted PCA derivatives bearing methyl groups have demonstrated a significant enhancement in anticancer potency compared to the parent compound. researchgate.net In the context of this compound, the hydroxyl group at the 6-position is also a target for alkylation to form ether derivatives, further expanding the chemical diversity of the scaffold.

Rational Design and Synthesis of Novel Phenazine Analogues

The phenazine heterocycle is considered a "privileged scaffold" because its derivatives are capable of interacting with a diverse range of biological targets, exhibiting activities such as antibacterial, antifungal, and anticancer effects. rroij.comrroij.com Rational design of novel analogues leverages this scaffold to create libraries of compounds for biological screening.

The design process often involves a systematic modification of the phenazine core. For instance, a rapid synthesis method has been developed to create a variety of phenazine-1-carboxylic acids with different functional groups (fluoro, chloro, bromo, alkyl, methoxy) at positions 6, 7, 8, and 9. rroij.comrroij.com This approach allows for the exploration of how different substituents on the phenazine ring impact biological activity. In one study, a series of structurally diverse phenazine-1-carboxylic acid derivatives were designed and synthesized to develop new fungicides effective against the pathogen Rhizoctonia solani. nih.gov Two of the synthesized compounds were identified as promising leads for further research. nih.gov The goal of such rational design is to optimize the lead compound's activity and selectivity, thereby improving its therapeutic potential.

Investigation of Structurally Related Phenazinecarboxylic Acid Analogues (e.g., Saphenic Acid and its Derivatives)

Nature provides a rich source of structurally related phenazine analogues that can inspire synthetic efforts. Saphenic acid, which has the chemical name 6-(1-hydroxyethyl) phenazine-1-carboxylic acid, is a notable example isolated from Streptomyces. mdpi.com It is structurally very similar to this compound and serves as a common pharmacophore for several antibiotics and antitumor agents. mdpi.com

A number of natural derivatives of saphenic acid have been isolated and characterized, primarily from microbial sources. mdpi.comresearchgate.net These compounds showcase nature's strategies for decorating the basic phenazinecarboxylic acid scaffold.

Table 2: Examples of Saphenic Acid and Its Natural Derivatives
Compound NameChemical Structure FeatureSource Organism GenusReference
Saphenic acid6-(1-hydroxyethyl) phenazine-1-carboxylic acidStreptomyces mdpi.com
Saphenyl esterEster derivative of saphenic acidStreptomyces mdpi.com
SaphenamycinAmide derivative of saphenic acidStreptomyces mdpi.com
Esmeraldic acidRelated derivativeStreptomyces mdpi.com
Esmeraldin A & BRelated derivativesStreptomyces mdpi.com
Saphenic amideAmide derivativeCystobasidium (marine fungus) mdpi.com

The study of these naturally occurring analogues provides valuable insights into the types of structural modifications that can lead to potent biological activity, guiding the rational design and synthesis of new, more effective therapeutic agents based on the phenazinecarboxylic acid core.

Advanced Research Applications of 6 Hydroxy 1 Phenazinecarboxylic Acid and Its Derivatives

Applications in Supramolecular Chemistry and Advanced Materials Science

The ability of phenazine (B1670421) derivatives to form ordered, predictable solid-state architectures makes them valuable building blocks in supramolecular chemistry and materials science. rsc.org

Phenazine derivatives are effective in molecular recognition due to their distinct structural features. rsc.org The phenazine core, being electron-deficient and possessing nitrogen atoms with lone pairs of electrons, can effectively interact with various target ions and molecules. rsc.org This interaction is often facilitated through non-covalent forces, making phenazine-based structures ideal for creating specific host-guest complexes. rsc.orgrsc.org The study of these recognition events is crucial for the design of new functional materials with tailored properties.

The construction of supramolecular assemblies with phenazine derivatives relies heavily on a combination of intermolecular forces. rsc.orgrsc.org

Hydrogen Bonding: The nitrogen atoms in the phenazine ring act as strong proton acceptors, readily forming N–H⋯N hydrogen bonds with suitable donor molecules. rsc.org This type of interaction is fundamental in the self-organization of phenazine-containing supramolecular structures. rsc.orgrsc.org

Anion-π Interactions: The electron-deficient (π-acidic) nature of the phenazine ring allows for favorable interactions with anions, a noncovalent force known as the anion-π interaction. nih.gov This interaction is significant in the design of anion receptors and sensors. nih.gov

The interplay of these forces directs the assembly of molecules into well-defined one-, two-, and three-dimensional networks. rsc.orgnih.gov For instance, in co-crystals of phenazine with other organic molecules, a layered substructure can be formed through aromatic interactions, while hydrogen bonds connect these layers into a larger, more complex architecture. rsc.org

Development of Electrochemical Sensors and Biosensors Utilizing Phenazine Scaffolds

The electrochemical properties of phenazine derivatives make them excellent candidates for the development of sensors and biosensors. researchgate.net Their ability to undergo reversible redox reactions is a key feature exploited in these applications. mdpi.com

Phenazine-based sensors have been developed for the detection of a variety of analytes. researchgate.netsrce.hr For example, electrochemical sensors have been designed for the direct detection of phenazine-1-carboxylic acid (PCA) secreted by bacteria. researchgate.net These sensors can be fabricated on disposable screen-printed carbon electrodes, offering a low-cost and simple method for analysis. researchgate.net

Furthermore, phenazine derivatives can be incorporated into high molecular weight redox polymers for use in biosensors. google.com By covalently bonding phenazine groups to a polymer backbone, a detection layer can be created for use in embedded biosensor probes. google.com These biosensors can be used for the high-precision detection of various substances. google.com The development of such sensors is a rapidly growing field, with ongoing research focused on improving sensitivity, selectivity, and detection limits. mdpi.com

Phenazine-Based Materials for Energy Applications (e.g., Dye-Sensitized Solar Cells)

The redox-active and light-absorbing properties of phenazines have led to their investigation in various energy-related applications, most notably in dye-sensitized solar cells (DSSCs) and redox flow batteries. mdpi.comnih.gov

In the context of DSSCs, organic dyes based on a donor-π-acceptor (D-π-A) structure are crucial components for light harvesting and energy conversion. researchgate.net While not directly mentioning 6-hydroxy-1-phenazinecarboxylic acid, the broader class of phenazine-inspired molecules can be engineered to act as photosensitizers. nih.govresearchgate.net The key is to design molecules with appropriate highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to ensure efficient electron injection into the semiconductor material (e.g., TiO2) upon light absorption. researchgate.netresearchgate.net The performance of these DSSCs can be influenced by the molecular structure of the dye, with the goal of achieving high power conversion efficiencies. researchgate.netrsc.org

Phenazine derivatives have also shown significant promise as anolyte materials in aqueous organic redox flow batteries (AORFBs). mdpi.comresearchgate.net These batteries are an emerging technology for large-scale energy storage. mdpi.com By modifying the phenazine structure, for instance by introducing quaternary ammonium-based substituents, high solubility in aqueous electrolytes can be achieved. mdpi.com This, combined with the ability to undergo a two-electron transfer process, leads to a high theoretical volumetric capacity. mdpi.com Research has demonstrated that phenazine-based anolytes can exhibit stable operation for over 100 cycles in both neutral and acidic electrolytes. mdpi.com

Energy Application Phenazine Role Key Findings
Dye-Sensitized Solar Cells (DSSCs)PhotosensitizerCan be engineered as D-π-A dyes for light harvesting and electron injection. researchgate.net
Aqueous Organic Redox Flow Batteries (AORFBs)Anolyte MaterialModified phenazines show high solubility and volumetric capacity, with stable cycling. mdpi.com

Biotechnological and Biocontrol Applications of Phenazine Metabolites

Phenazines produced by various bacteria, including Pseudomonas and Streptomyces species, have significant biotechnological and biocontrol applications. nih.govnih.govresearchgate.net These natural products play a crucial role in the producing organism's fitness and its interactions with other organisms in the environment. nih.govresearchgate.net

Phenazine-1-carboxylic acid (PCA) and its derivatives are well-known for their broad-spectrum antibiotic activity against fungal and bacterial pathogens. nih.govresearchgate.netnih.gov This has led to their use as biocontrol agents to protect crops from diseases. nih.govsemanticscholar.org For instance, PCA has been registered as a commercial fungicide in China for the control of rice sheath blight. nih.govfrontiersin.org The antifungal activity of phenazines is often attributed to their ability to generate reactive oxygen species (ROS), which can damage cellular components of competing microbes. nih.gov

Beyond direct antagonism, phenazines contribute to the ecological competence of the producing bacteria by enhancing their survival in the rhizosphere, the area of soil surrounding plant roots. nih.govresearchgate.net They are also involved in biofilm formation, which can further protect the bacteria and enhance their biocontrol efficacy. nih.govsciopen.com

Phenazines are key signaling molecules that mediate complex interactions within microbial communities. nih.govnih.gov The production of specific phenazines can influence the behavior and gene expression of both the producing organism and neighboring microbes. nih.gov

These redox-active metabolites can dramatically alter the susceptibility of other bacteria to clinical antibiotics, sometimes increasing and other times decreasing their resilience. nih.gov This modulation of antibiotic susceptibility is a critical factor in polymicrobial infections and highlights the importance of considering these microbial products in clinical settings. nih.gov

In the soil, phenazine-producing bacteria can shape the composition of the microbial community. elifesciences.org The ability of certain microbes to produce phenazines and others to degrade them creates a dynamic interplay that influences which species can thrive in a particular environment. elifesciences.org For example, the presence of specific phenazine producers in the rhizosphere of different crops suggests a co-evolutionary relationship between the plants and their associated microbiomes. elifesciences.org This intricate web of interactions underscores the multifaceted role of phenazines in shaping microbial ecosystems. nih.gov

Optimization of Fermentation Processes for High-Yield Phenazine Production

The industrial-scale production of this compound and other valuable phenazine derivatives is heavily reliant on the efficiency of microbial fermentation. Achieving high yields is a critical factor for economic viability, necessitating the meticulous optimization of various process parameters. Research in this area focuses on refining media composition, cultivation conditions, and fermentation strategies to maximize the biosynthetic output of producer strains, often genetically engineered Pseudomonas species.

Media Composition Optimization

The composition of the fermentation medium is a cornerstone of high-yield phenazine production. The choice and concentration of carbon and nitrogen sources, as well as the presence of essential minerals and trace elements, directly influence both microbial growth and the biosynthesis of secondary metabolites like phenazines.

Carbon and Nitrogen Sources: The selection of an appropriate carbon source is crucial. Studies have shown that while various sugars can be utilized, glycerol (B35011) is often a superior carbon source, providing better yields of phenazine-1-carboxamide (B1678076) (PCN) compared to glucose, sucrose, and fructose. mdpi.com Glycerol also serves as an inexpensive substrate suitable for large-scale industrial fermentation. mdpi.com In other optimization studies for phenazine-1-carboxylic acid (PCA), glucose was identified as the optimal carbon source. nih.gov

Organic nitrogen sources are generally more conducive to phenazine synthesis in P. chlororaphis than inorganic forms. mdpi.com Rich media containing components like tryptone, soybean meal, and soy peptone have been successfully used. mdpi.comnih.govnih.gov Glutamine is a particularly important metabolite as it acts as the amino donor in the phenazine biosynthetic pathway. mdpi.com To reduce costs associated with complex media, researchers have developed cost-effective general defined media (GDM). One such medium, containing (NH₄)₂HPO₄, K₂HPO₄, KH₂PO₄, MgSO₄, and FeCl₃·6H₂O, was found to be about 10% of the cost of a complex medium like King's Broth (KB) while supporting equivalent PCA production. nih.gov

Statistical Optimization and Trace Elements: To systematically identify the most influential media components, researchers employ statistical methods such as the Plackett-Burman design and Response Surface Methodology (RSM). nih.govnih.gov In one study, this approach identified soybean meal, glucose, soy peptone, and ethanol (B145695) as the most significant factors influencing PCA production by a Pseudomonas sp. mutant. nih.gov Optimization led to a final PCA concentration of 2.0 g/L, a nearly threefold increase compared to the basal medium. nih.gov

Trace elements, particularly metal ions, also play a significant role. Iron has been shown to promote phenazine synthesis, with Fe³⁺ being more effective than Fe²⁺ in a minimal medium. nih.gov The addition of specific metal chlorides, such as CaCl₂, FeCl₂, and MnCl₂, has also been reported to substantially increase phenazine production titers. researchgate.net

Table 1: Effect of Media Components on Phenazine Production

Component Category Component Organism/Strain Key Finding Reference
Carbon Source Glycerol Pseudomonas chlororaphis H5△fleQ△relA Better PCN yield than glucose, sucrose, and fructose. mdpi.com mdpi.com
Glucose Pseudomonas sp. M18G Identified as an optimal carbon source for PCA production. nih.gov nih.gov
Nitrogen Source Organic (Tryptone) Pseudomonas species More favorable for phenazine synthesis than inorganic sources. mdpi.com mdpi.com
Soy Peptone Pseudomonas sp. M18G Identified as a significant factor for high PCA yield. nih.govnih.gov nih.govnih.gov
(NH₄)₂HPO₄ Pseudomonas chlororaphis GP72-ANO Key component of a cost-effective minimal medium for PCA production. nih.gov nih.gov

| Trace Element | Fe³⁺ | Pseudomonas chlororaphis | More effective than Fe²⁺ in promoting PCA synthesis. nih.gov | nih.gov |

Cultivation Conditions and Fermentation Strategies

Beyond media formulation, the physical and operational parameters of the fermentation process are critical levers for enhancing phenazine yields.

pH and Temperature Control: The pH of the culture medium is a vital parameter affecting nutrient absorption, enzyme activity, and the synthesis of secondary metabolites. mdpi.com For PCN production in a 1 L bioreactor, maintaining the pH at a constant 7.2 resulted in a 56% increase in yield compared to an uncontrolled pH environment. mdpi.com Similarly, other studies have found optimal production at an initial pH of 7.0. mdpi.com

Temperature is another key factor. While many Pseudomonas strains are cultured at 28-30 °C for phenazine production, higher temperatures can sometimes be beneficial. mdpi.commdpi.com In one notable case, increasing the fermentation temperature for P. aeruginosa UP46 from 28°C to 37°C led to a dramatic 179.5-fold increase in PCN titer, reaching a record 14.1 g/L. researchgate.net

Fed-Batch Fermentation: For large-scale, high-density cultures, simple batch fermentation is often limited by substrate inhibition and nutrient depletion. frontiersin.org Fed-batch fermentation, where a feeding solution is continuously or sequentially added to the bioreactor, overcomes these limitations. This strategy has proven highly effective for phenazine production. In one study, an optimized fed-batch strategy in a 1 L bioreactor increased PCN production to 9.58 g/L, which was 2.5 times higher than the yield before optimization. mdpi.com This was achieved without increasing the total amount of the glycerol carbon source compared to shake flask cultures. mdpi.com

Similarly, fed-batch fermentation of a genetically engineered P. chlororaphis strain resulted in a PCA yield of 10,653 mg/L, a 33.8% improvement over batch culture. frontiersin.orgnih.gov These findings underscore the importance of advanced fermentation strategies in pushing the boundaries of phenazine production.

Table 2: Impact of Fermentation Parameters and Strategies on Phenazine Yield

Parameter/Strategy Organism/Strain Condition Resulting Yield Key Improvement Reference
pH Control P. chlororaphis H5△fleQ△relA pH maintained at 7.2 8.58 g/L PCN 56% increase vs. uncontrolled pH. mdpi.com mdpi.com
Temperature P. aeruginosa UP46 37 °C 14.1 g/L PCN 179.5-fold increase vs. 28 °C. researchgate.net researchgate.net
Fed-Batch P. chlororaphis H5△fleQ△relA Optimized glycerol feeding 9.58 g/L PCN 2.5-fold increase vs. pre-optimization. mdpi.com mdpi.com

| Fed-Batch | P. chlororaphis LDPCA-6 | Fed-batch in 5-L fermenter | 10,653 mg/L PCA | 33.8% increase vs. batch culture. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Hydroxy-1-phenazinecarboxylic acid, and how can researchers optimize low yields in multi-step reactions?

  • Methodological Answer : The synthesis typically involves microbial fermentation (e.g., Pseudomonas spp.) or chemical derivatization of phenazine-1-carboxylic acid (PCA) precursors. For chemical synthesis, Wang et al. (2010) demonstrated hydroxylation at the 6-position using regioselective catalysts under controlled pH (5.0–6.5) to minimize byproducts . To optimize yields, employ HPLC monitoring at each step to identify bottlenecks, and adjust reaction conditions (e.g., solvent polarity, temperature) to stabilize intermediates. Fermentation-based routes may require strain engineering to enhance hydroxylase activity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine NMR (¹H, ¹³C, and 2D-COSY) to assign the hydroxyl and carboxylic proton signals (δ 10–12 ppm for -COOH, δ 8–9 ppm for aromatic protons) and verify substitution patterns. Compare with databases of related phenazines (e.g., 2-Hydroxy-1-phenazinecarboxylic acid ). Mass spectrometry (HRMS) with ESI+ ionization can confirm the molecular ion ([M+H]+ at m/z 242.06). For crystallographic validation, grow single crystals in DMSO/water mixtures and perform X-ray diffraction .

Q. What experimental designs are recommended to assess the antifungal activity of this compound?

  • Methodological Answer : Use agar diffusion assays against Fusarium spp. or Botrytis cinerea with standardized spore concentrations (1×10⁶ CFU/mL). Include PCA as a positive control and measure inhibition zones at 48–72 hours. For mechanistic insights, perform fluorescence microscopy with propidium iodide to detect cell membrane disruption . Dose-response curves (IC₅₀) should be calculated using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different fungal strains?

  • Methodological Answer : Contradictions may arise from strain-specific efflux pumps or pH-dependent solubility. Design experiments to:

  • Test activity under varying pH (4.0–7.0) to mimic in planta conditions.
  • Use quantitative PCR to assess expression of fungal ABC transporters (e.g., BcatrD) post-exposure .
  • Apply metabolomic profiling (LC-MS) to identify fungal detoxification metabolites (e.g., glycosylated derivatives) .

Q. What strategies are effective for stabilizing this compound in aqueous solutions for long-term bioactivity studies?

  • Methodological Answer : Degradation is often due to auto-oxidation or photolysis. Stabilize by:

  • Storing solutions in amber vials at –20°C with 1% (v/v) DMSO as a cryoprotectant.
  • Adding antioxidants (0.1 mM ascorbic acid) and chelating agents (EDTA) to buffer systems (pH 6.0).
  • Validating stability via UPLC-PDA at 0, 24, and 48 hours to track degradation products .

Q. How can computational modeling predict the interaction of this compound with fungal cytochrome P450 enzymes?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with P450 14α-sterol demethylase (CYP51) homology models. Parameterize the ligand with Gaussian09 (B3LYP/6-31G*) for charge optimization. Validate binding poses via MD simulations (GROMACS) and compare inhibition constants (Kᵢ) with experimental IC₅₀ values .

Q. What derivatization approaches enhance the bioavailability of this compound without compromising antifungal efficacy?

  • Methodological Answer : Synthesize methyl esters or amide conjugates to improve lipophilicity (logP). For example, esterify the carboxylic acid with methanol/H₂SO₄ and test permeability via Caco-2 cell monolayers. Retain the hydroxyl group for target binding by avoiding acetylation. Evaluate derivatives in soil leaching assays to assess mobility in rhizosphere environments .

Data Analysis & Validation

Q. How should researchers validate quantitative HPLC methods for this compound in complex matrices like soil extracts?

  • Methodological Answer : Develop a reversed-phase method (C18 column, 0.1% H₃PO₄/acetonitrile gradient) with a 254 nm UV detector. Validate via:

  • Linearity (R² >0.99) across 0.1–100 µg/mL.
  • Spike-and-recovery tests in soil samples (85–115% recovery acceptable).
  • Inter-day precision (RSD <5%) using three independent preparations .

Q. What statistical methods are appropriate for analyzing synergistic effects between this compound and commercial fungicides?

  • Methodological Answer : Apply the Chou-Talalay combination index (CI) model. Test fixed-ratio combinations (e.g., 1:1, 1:3) in checkerboard assays. Calculate CI values using CompuSyn software: CI <1 indicates synergy, CI =1 additive, CI >1 antagonism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.